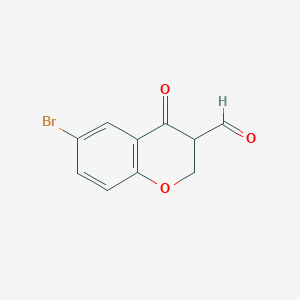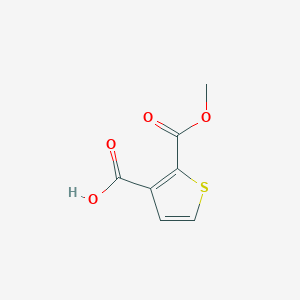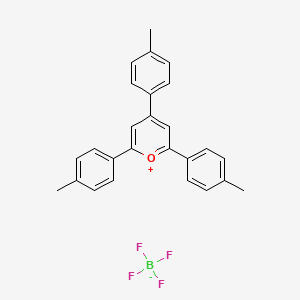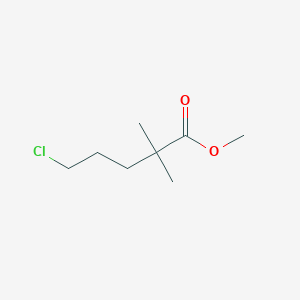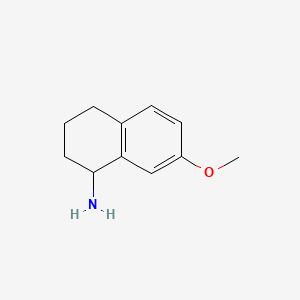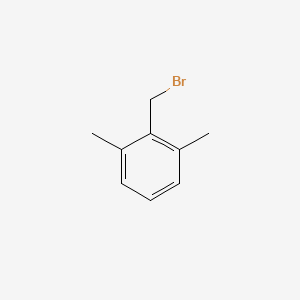
2-(溴甲基)-1,3-二甲基苯
描述
2-(Bromomethyl)-1,3-dimethylbenzene , also known as α-Bromo-m-xylene , is an organic compound with the chemical formula C<sub>9</sub>H<sub>11</sub>Br. It belongs to the class of aromatic hydrocarbons and contains a bromine atom attached to a methyl group on the benzene ring. This compound is colorless to pale yellow and has a distinct aromatic odor.
Synthesis Analysis
The synthesis of 2-(Bromomethyl)-1,3-dimethylbenzene involves bromination of 1,3-dimethylbenzene (m-xylene) using a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine. The reaction typically occurs under mild conditions and yields the desired product. The bromination can be carried out in various solvents, including chlorinated solvents like dichloromethane or carbon tetrachloride.
Molecular Structure Analysis
The molecular structure of 2-(Bromomethyl)-1,3-dimethylbenzene consists of a benzene ring with two methyl groups (at positions 1 and 3) and a bromine atom (at position 2). The structural formula is as follows:
CH3
|
CH3-C-Br
|
CH3
Chemical Reactions Analysis
- Substitution Reactions : The bromine atom in 2-(Bromomethyl)-1,3-dimethylbenzene can undergo substitution reactions. For instance, it can react with nucleophiles (such as amines or thiols) to form new C–N or C–S bonds.
- Elimination Reactions : Under appropriate conditions, elimination of hydrogen bromide (HBr) can occur, leading to the formation of an alkene.
- Grignard Reaction : The compound can react with magnesium to form a Grignard reagent, which can subsequently react with various electrophiles.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 30–32°C
- Boiling Point : Approximately 220–222°C
- Solubility : Soluble in organic solvents (e.g., acetone, chloroform)
- Density : Approximately 1.25 g/cm³
- Odor : Aromatic, slightly sweet
科学研究应用
1. Synthesis of 2-Bromomethyl-Alkenylcyclopentanes
- Application Summary: This compound is used in the synthesis of 2-bromomethyl-alkenylcyclopentanes via a radical chain addition of allyl bromides to alkenylcyclopropanes .
- Methods of Application: The reaction involves two kinetically fast radical reactions, cyclopropylcarbinyl radical-ring-opening and 5-exo-radical cyclization, which precede the β-fragmentation of a bromine radical .
- Results: The reaction resulted in [3+2] annulation to give 2-bromomethyl-alkenylcyclopentanes in good yields (16 examples) .
2. Synthesis of Poly (Styrene-b-Methyl Methacrylate) Block Copolymers
- Application Summary: This compound is used in the synthesis of poly (styrene-b-methyl methacrylate) block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene .
- Methods of Application: The process involves the use of 4-bromomethyl benzoyl chloride, which is obtained using 4-methylbenzoyl chloride and N-bromosuccinimide. The mono functional bromomethyl benzoyl t-butyl peroxy ester (t-BuBP) is obtained by reaction of 4-bromomethyl benzoyl chloride with t-butyl hydroperoxide .
- Results: The products were characterized by FT-IR, 1 H-NMR, GPC, and TGA. The multi instruments studies of the obtained block copolymers show that the copolymers easily formed as a result of RAFT .
3. Bromomethylation of Thiols
- Application Summary: This compound is used in the bromomethylation of thiols, enabling bromomethyl sulfides as useful building blocks . Bromomethyl thiol derivatives offer superior electrophilicity and have a potentially broader synthetic range (e.g., for the generation of organometallics by metal–halogen exchange) .
- Methods of Application: The method involves the use of paraformaldehyde and HBr/AcOH, which advantageously minimizes the generation of highly toxic byproducts . The preparation of 22 structurally diverse α-bromomethyl sulfides illustrates the chemo-tolerant applicability .
- Results: The bromo-lithium exchange and functionalization sequences, free radical reductions, and additions of the title compounds demonstrate their synthetic utility .
4. Bromomethylation of Thiols
- Application Summary: This compound is used in the bromomethylation of thiols, enabling bromomethyl sulfides as useful building blocks . Bromomethyl thiol derivatives offer superior electrophilicity and have a potentially broader synthetic range (e.g., for the generation of organometallics by metal–halogen exchange) .
- Methods of Application: The method involves the use of paraformaldehyde and HBr/AcOH, which advantageously minimizes the generation of highly toxic byproducts . The preparation of 22 structurally diverse α-bromomethyl sulfides illustrates the chemo-tolerant applicability .
- Results: The bromo-lithium exchange and functionalization sequences, free radical reductions, and additions of the title compounds demonstrate their synthetic utility .
安全和危害
- Toxicity : 2-(Bromomethyl)-1,3-dimethylbenzene is toxic if ingested, inhaled, or absorbed through the skin. It can cause irritation to the eyes, skin, and respiratory tract.
- Handling Precautions : Use appropriate protective equipment (gloves, goggles, lab coat) when handling this compound. Work in a well-ventilated area.
- Disposal : Dispose of waste containing this compound according to local regulations.
未来方向
Research on 2-(Bromomethyl)-1,3-dimethylbenzene could explore its applications in organic synthesis, medicinal chemistry, and material science. Investigating its reactivity with specific nucleophiles and its potential as a building block for more complex molecules would be valuable.
属性
IUPAC Name |
2-(bromomethyl)-1,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-7-4-3-5-8(2)9(7)6-10/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRARXVEBZQEML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90552720 | |
| Record name | 2-(Bromomethyl)-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90552720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-1,3-dimethylbenzene | |
CAS RN |
83902-02-7 | |
| Record name | 2-(Bromomethyl)-1,3-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83902-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Bromomethyl)-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90552720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(bromomethyl)-1,3-dimethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



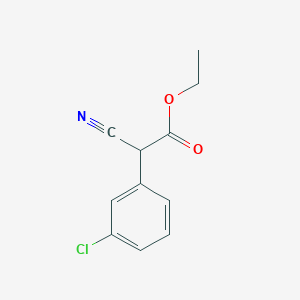
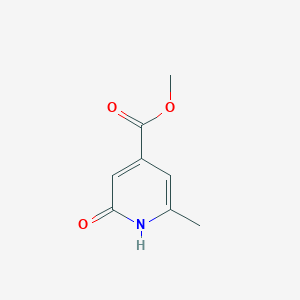
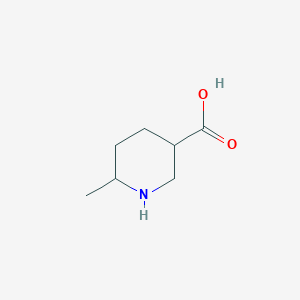
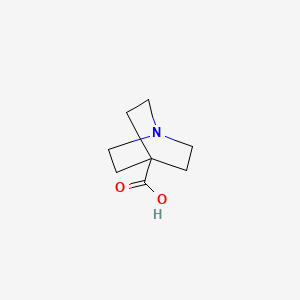
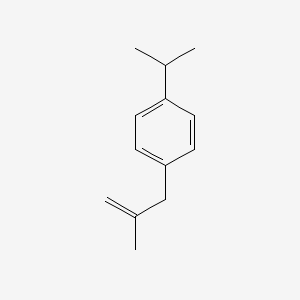
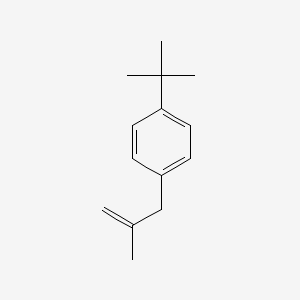
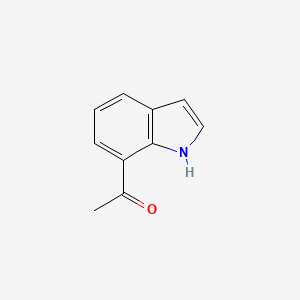
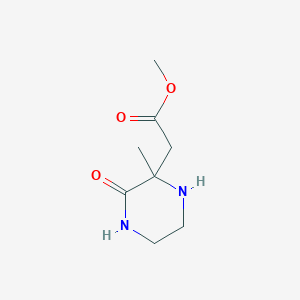
![(R)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B1315706.png)
